molecular formula C17H14FNO3S B2920707 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034254-09-4

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2920707
CAS No.: 2034254-09-4
M. Wt: 331.36
InChI Key: REAGHMOPCQLNLU-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide features a fluorinated phenoxy group linked to an acetamide core, which is further connected to a heterocyclic system comprising furan and thiophene rings.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-14-3-1-2-4-16(14)21-10-17(20)19-9-13-5-6-15(22-13)12-7-8-23-11-12/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGHMOPCQLNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, a compound with the CAS number 2034242-31-2, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FNO3SC_{17}H_{20}FNO_3S, with a molecular weight of approximately 337.4 g/mol. The compound features a fluorophenoxy group and a thiophen-furan moiety, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of furan and thiophene have shown effectiveness against SARS-CoV-2. Although specific data on the compound is limited, its structural analogs have demonstrated promising results in inhibiting viral replication with IC50 values in the low micromolar range (e.g., 1.55 μM for related compounds) .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound remains to be fully characterized. However, related compounds have exhibited low cytotoxicity, with CC50 values exceeding 100 μM in various cell lines such as Vero and MDCK cells . This suggests a favorable selectivity towards target cells over healthy cells.

While detailed mechanisms for this specific compound are not extensively documented, related compounds have been shown to interact with key biological pathways:

  • Inhibition of Viral Proteases : Many furan and thiophene derivatives act as non-peptidomimetic inhibitors of viral proteases, which are crucial for viral replication.
  • PPAR Activation : Some studies indicate that compounds with similar structures may activate peroxisome proliferator-activated receptors (PPARs), leading to anti-inflammatory effects .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study on structurally related compounds demonstrated significant inhibition of SARS-CoV-2 main protease activity, suggesting that similar mechanisms could apply to our compound .
    CompoundIC50 (μM)Cell Line Tested
    F8-B221.55Vero
    F8>100MDCK
  • Anti-inflammatory Potential : Research has indicated that certain derivatives can reduce TNF-α secretion in macrophages through PPARγ activation, which may also apply to the compound under review .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Heterocycles Present Reference
Target Compound C16H13FN2O4 316.28 2-fluorophenoxy, thiophen-3-yl Furan, thiophene
RN1 (2,4-dichlorophenoxy analog) C15H14Cl2NO2S 350.25 2,4-dichlorophenoxy, p-tolylthio None
K306(1) (sulfonamide-thiophene derivative) C17H20FN3O5S2 429.48 4-fluorobenzenesulfonamido, thiomorpholine Thiophene
Alachlor (agrochemical chloroacetamide) C14H20ClNO2 269.77 2-chloro, methoxymethyl, diethylphenyl None
Compound (furan-isoxazole) C16H13FN2O4 316.28 2-fluorophenoxy, furan-2-yl Isoxazole, furan
Key Observations:

Thiophen-3-yl vs. furan-2-yl (): Thiophene’s sulfur atom may increase lipophilicity and alter π-π stacking compared to furan’s oxygen, influencing receptor binding .

Heterocyclic Systems :

  • The target’s furan-thiophene system differs from isoxazole-furan () and sulfonamide-thiophene (K306(1)). These variations impact electronic distribution and solubility. For instance, sulfonamides in K306(1) introduce hydrogen-bonding capabilities absent in the target compound .

Synthetic Routes: The target compound likely employs etherification (for phenoxy linkage) and amide coupling, similar to methods in for sulfonamide synthesis. However, the absence of sulfonyl chloride intermediates distinguishes its pathway .

Pharmacological and Physicochemical Inferences

While direct activity data are unavailable, insights can be drawn from analogs:

  • SHIP1 Activators (): Sulfonamide-thiophene derivatives like K306(1) exhibit enzyme modulation, suggesting that the target’s thiophene moiety could similarly engage hydrophobic pockets in proteins. However, the phenoxy group may reduce polarity compared to sulfonamides .
  • Agrochemicals () : Chloroacetamides (e.g., alachlor) target plant enzymes, highlighting the role of halogenated groups in bioactivity. The target’s fluorine substituent may offer selective toxicity advantages .
  • Isoxazole Derivatives () : The furan-isoxazole system in ’s compound shows structural rigidity, which the target’s furan-thiophene system might replicate to enhance binding specificity .

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